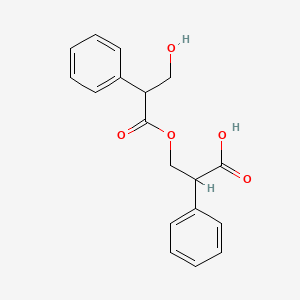
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy group, a phenylpropoxy group, and a phenylpropanoic acid moiety. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 3-hydroxy-1-oxo-2-phenylpropane under acidic conditions. This reaction is followed by hydrolysis to yield the desired product. The reaction conditions often require a catalyst, such as sulfuric acid, and the process is carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the consistency and quality of the final product. Advanced purification techniques, such as recrystallization and chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in an alcohol.
Scientific Research Applications
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Hyoscine butylbromide: An anticholinergic medication used to treat abdominal pain and spasms.
Ipratropium bromide: An anticholinergic bronchodilator used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-2-phenylpropanoic acid is unique due to its specific structural features and the presence of both hydroxy and carbonyl groups. These functional groups confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H18O5 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-(3-hydroxy-2-phenylpropanoyl)oxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C18H18O5/c19-11-15(13-7-3-1-4-8-13)18(22)23-12-16(17(20)21)14-9-5-2-6-10-14/h1-10,15-16,19H,11-12H2,(H,20,21) |
InChI Key |
DOKFTILTBKIDSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)C(=O)OCC(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















